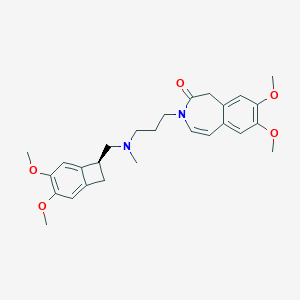

Dehydro Ivabradine

Overview

Description

Dehydro Ivabradine is a chemical compound that serves as a precursor in the synthesis of Ivabradine, a medication used primarily for the treatment of certain cardiovascular conditions such as chronic stable angina and heart failure. This compound is characterized by its unique bicyclic structure, which plays a crucial role in its pharmacological properties.

Mechanism of Action

Target of Action

Dehydro Ivabradine primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels , also known as the “funny” channels . These channels are located in the sinoatrial node of the heart and are responsible for determining the heart rate .

Mode of Action

This compound acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node . It binds by entering and attaching to a site on the channel pore from the intracellular side and disrupts If ion current flow . This interaction prolongs diastolic depolarization, resulting in a lower heart rate .

Biochemical Pathways

This compound’s action affects several biochemical pathways. It has been shown to enhance autophagy and inhibit the PI3K/AKT/mTOR/p70S6K pathway . This pathway is involved in cell cycle regulation and growth, and its inhibition can lead to a reduction in heart rate .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of Ivabradine. It is metabolized in the liver, primarily by the CYP3A4 enzyme . Its pharmacokinetics can be altered by strong CYP3A4 inhibitors such as ketoconazole or macrolide antibiotics . The pharmacokinetics of Ivabradine are similar in patients with mild and moderate hepatic impairment compared with those with normal hepatic function .

Result of Action

The primary result of this compound’s action is a reduction in heart rate . This leads to more blood flow to the myocardium, reducing myocardial oxygen demand, enhancing diastolic filling, stroke volume, and coronary perfusion time . It is used to reduce the risk of hospitalization for worsening heart failure in adult patients and for treatment of stable symptomatic heart failure .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the pH of the mobile phase in liquid chromatography can affect the peak shape and hence the quantitative accuracy of the method . Therefore, careful optimization of the mobile phase and columns is necessary when analyzing this compound .

Biochemical Analysis

Cellular Effects

The cellular effects of Dehydro Ivabradine are not well-studied. Ivabradine, from which this compound is derived, has been shown to have significant effects on cellular processes. It reduces myocardial oxygen demand, enhances diastolic filling, stroke volume, and coronary perfusion time . It also modulates the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function

Molecular Mechanism

Ivabradine acts as a negative chronotropic agent by inducing a concentration-dependent blockade of the hyperpolarization-activated cyclic nucleotide gated (HCN) channel and If, resulting in up to a 20% reduction in heart rate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Ivabradine typically involves the hydrogenation of a precursor compound. One common method includes the hydrogenation of 3-[3-[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl]methylamino]propyl]-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one. This reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon, under controlled conditions of temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrogenation processes. The precursor compound is dissolved in an appropriate solvent, and hydrogen gas is bubbled through the solution in the presence of a catalyst. The reaction is monitored to ensure complete conversion of the precursor to this compound, followed by purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Dehydro Ivabradine undergoes several types of chemical reactions, including:

Hydrogenation: Conversion to Ivabradine through hydrogenation in the presence of a catalyst.

Oxidation: Potential oxidation reactions under specific conditions, although less common.

Substitution: Reactions involving the substitution of functional groups on the bicyclic structure.

Common Reagents and Conditions:

Hydrogenation: Palladium on carbon as a catalyst, hydrogen gas, and solvents like methanol or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products:

Ivabradine: The primary product formed through hydrogenation.

Oxidized Derivatives: Products formed through oxidation reactions, though these are less commonly studied.

Scientific Research Applications

Dehydro Ivabradine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of Ivabradine and related compounds.

Biology: Studied for its potential effects on biological systems, particularly in relation to cardiovascular research.

Medicine: Serves as a precursor in the development of medications for heart-related conditions.

Industry: Utilized in the pharmaceutical industry for the large-scale production of Ivabradine .

Comparison with Similar Compounds

Ivabradine: The direct product of Dehydro Ivabradine hydrogenation.

Oxidized Derivatives: Compounds formed through oxidation reactions.

Other Heart Rate-Lowering Agents: Such as beta-blockers and calcium channel blockers, which have different mechanisms of action.

Uniqueness: this compound is unique due to its specific structure that allows for the selective inhibition of the If current upon conversion to Ivabradine. Unlike beta-blockers and calcium channel blockers, Ivabradine does not exhibit negative inotropic effects, making it a favorable option for patients with certain cardiovascular conditions .

Properties

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSRHFYHXNSUAO-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583019 | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086026-31-4 | |

| Record name | Dehydroivabradine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086026314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{3-[{[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}(methyl)amino]propyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROIVABRADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN7CPA7CZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

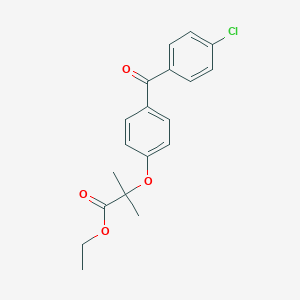

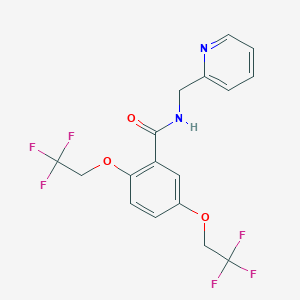

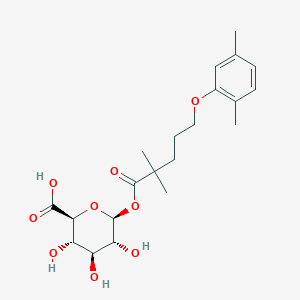

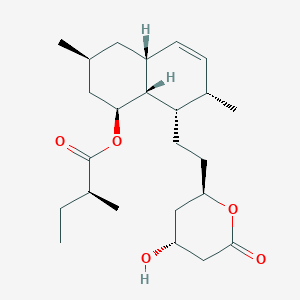

Feasible Synthetic Routes

Q1: What is the main focus of the research paper concerning Dehydro Ivabradine?

A1: The research paper [] primarily focuses on outlining an improved process for synthesizing Ivabradine. This involves using this compound as a precursor and subjecting it to hydrogenation. The paper also details an enhanced method for producing this compound itself. The primary emphasis is placed on optimizing the chemical synthesis procedures for these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)[4-(1-methylethoxy)phenyl]methanone](/img/structure/B194601.png)